molecular formula C10H7ClFN B1419346 2-Chloro-8-fluoro-4-methylquinoline CAS No. 1171919-59-7

2-Chloro-8-fluoro-4-methylquinoline

Cat. No. B1419346
M. Wt: 195.62 g/mol
InChI Key: YUMCYHRRIKSBMG-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7ClFN . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Molecular Structure Analysis

The molecular structure of 2-Chloro-8-fluoro-4-methylquinoline consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. This compound has a chlorine atom at the 2nd position, a fluorine atom at the 8th position, and a methyl group at the 4th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-8-fluoro-4-methylquinoline include a molecular weight of 195.62 g/mol . The compound is solid in form . Other properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Chloro-8-fluoro-4-methylquinoline derivatives have been synthesized and evaluated for their potential antimicrobial activities. These derivatives exhibit varied levels of effectiveness against bacterial and fungal strains, indicating their potential for development into antimicrobial agents. For instance, certain quinolinyl hydrazones have shown significant antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, although they are weakly active against fungal strains (Bawa, Kumar, Drabu, & Kumar, 2009).

Spectroscopy and Computational Studies

Quinoline derivatives, including those related to 2-Chloro-8-fluoro-4-methylquinoline, are known for their efficient fluorescence properties, making them useful in biochemistry and medicine, particularly in studying biological systems. Synthesis, spectroscopy, and computational studies of such compounds have been conducted, revealing their potential as DNA fluorophores, antioxidants, and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Palladium-Catalyzed C-H Fluorination

The palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, which include compounds similar to 2-Chloro-8-fluoro-4-methylquinoline, has been reported. This process involves the use of nucleophilic fluoride sources and provides insights into the scope and mechanism of such reactions, suggesting applications in synthetic chemistry and drug development (McMurtrey, Racowski, & Sanford, 2012).

Antimicrobial Potentials of Quinoline Derivatives

Studies on the antimicrobial potentials of quinoline derivatives, including those structurally related to 2-Chloro-8-fluoro-4-methylquinoline, have been conducted. These studies aim at developing natural preservatives and pharmaceutical agents that can combat foodborne bacteria, highlighting the broader implications of such compounds in food safety and pharmacology (Kim, Lee, Yang, & Lee, 2014).

Crystal Structures and Cytotoxic Studies

The synthesis of 8-hydroxyquinoline derivatives and their complexes has been explored, with studies on their crystal structures, spectral characterization, and in vitro cytotoxicity against cancer cell lines. Such research underscores the potential therapeutic applications of quinoline derivatives in cancer treatment (Kotian et al., 2021).

Safety And Hazards

The safety data sheet for 2-Chloro-8-fluoro-4-methylquinoline indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-8-fluoro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMCYHRRIKSBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-fluoro-4-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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